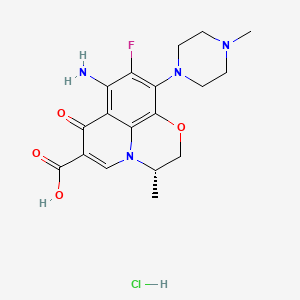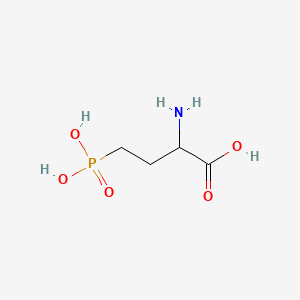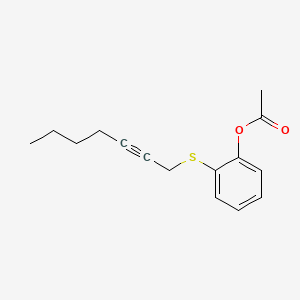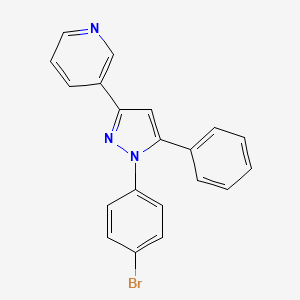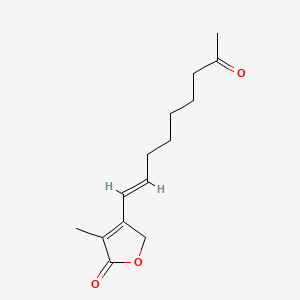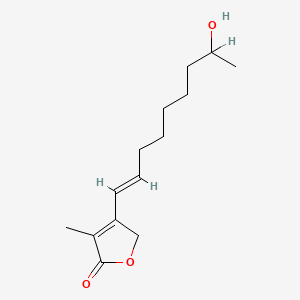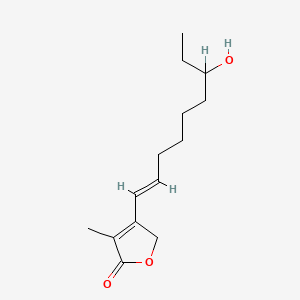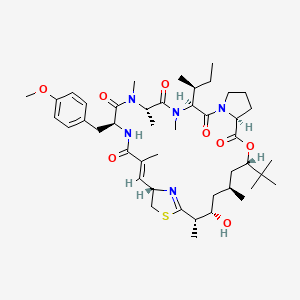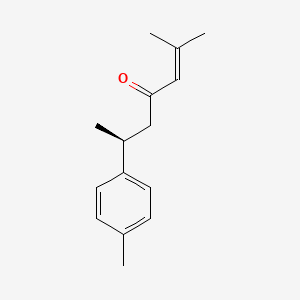
ar-Turmerona
Descripción general
Descripción
ar-Turmerone is a bioactive compound found in turmeric oil, which is extracted from the rhizomes of the Curcuma longa plant. This compound is known for its aromatic properties and has been extensively studied for its potential therapeutic benefits. ar-Turmerone is one of the major constituents of turmeric oil, alongside other turmerones such as alpha-turmerone and beta-turmerone .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Ar-Turmerone, a major bioactive component found in the essential oil derived from Curcuma longa, has been shown to interact with several targets. It has been found to reduce the expression of α-glucosidase and α-amylase , supporting its hypoglycemic effect . It also acts directly on dopaminergic neurons and has been identified to target Odorant Binding Protein 1 (OBP1) in mosquitoes . Furthermore, it has been found to interact with Cathepsin B in glioma cells .
Mode of Action
Ar-Turmerone exerts its action through various mechanisms. It has been suggested that ar-Turmerone exerts its hypoglycemic effect through PPAR-δ activation . In dopaminergic neurons, it exerts a neuroprotective effect, likely due to the enhancement of cellular antioxidant potency through Nrf2 activation . In the context of mosquito repellency, ar-Turmerone is believed to inhibit OBP1, impairing the mosquito’s ability to recognize the host body odor . In glioma cells, ar-Turmerone treatment reduces Cathepsin B expression and inhibits the cleavage of its target protein P27 .
Biochemical Pathways
Ar-Turmerone has been found to affect several biochemical pathways. It has been shown to block the Hedgehog pathway in HaCaT cells, as evidenced by the reduced expression of Shh, Gli1, and SMO . This leads to suppressed cell proliferative ability and attenuated inflammatory cytokine expression . Additionally, ar-Turmerone has been found to enhance cellular antioxidant potency through Nrf2 activation .
Pharmacokinetics
The pharmacokinetics of ar-Turmerone reveal its capability to be absorbed after oral administration, demonstrating high bioavailability and extended residence time for ar-Turmerone . The oil displays a peak plasma level 2 hours after administration .
Result of Action
Ar-Turmerone has been found to have several molecular and cellular effects. It dose-dependently suppresses proliferation, facilitates apoptosis, and reduces TNF-α-mediated production of interleukin (IL)–1β, IL-6, and IL-8 in HaCaT cells . It also has been found to stimulate the production of neural stem cells and exert a neuroprotective effect on tissue cultures of a Parkinson’s disease model .
Action Environment
Environmental factors can influence the action of ar-Turmerone. For instance, temperature, humidity, and altitude have been found to be important factors for enhancing the quality and yield of leaf and rhizome essential oil . Furthermore, inhaled turmerones can be incorporated into the organs of mice via different pathways from those of oral administration and can affect the biological function of the organs under certain conditions .
Análisis Bioquímico
Biochemical Properties
ar-Turmerone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, ar-Turmerone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, ar-Turmerone interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and its therapeutic relevance.
Cellular Effects
ar-Turmerone exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ar-Turmerone has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are crucial enzymes in the apoptotic pathway . Furthermore, ar-Turmerone affects the expression of genes involved in cell proliferation and differentiation, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of ar-Turmerone involves several key interactions at the molecular level. ar-Turmerone binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins . Additionally, ar-Turmerone activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative stress . These molecular interactions underscore the compound’s potential in mitigating inflammation and oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ar-Turmerone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that ar-Turmerone remains stable under various conditions, retaining its bioactivity over extended periods . Prolonged exposure to ar-Turmerone can lead to cellular adaptation, where cells develop resistance to its effects. This phenomenon highlights the importance of optimizing dosage and exposure duration in therapeutic applications.
Dosage Effects in Animal Models
The effects of ar-Turmerone vary with different dosages in animal models. At low doses, ar-Turmerone exhibits anti-inflammatory and antioxidant properties without significant adverse effects . At higher doses, ar-Turmerone can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These findings emphasize the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
ar-Turmerone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of phase I and phase II detoxification enzymes, enhancing the metabolism and excretion of toxic substances . Additionally, ar-Turmerone affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration. These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting against metabolic stress.
Transport and Distribution
Within cells and tissues, ar-Turmerone is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in lipid-rich regions, such as cell membranes and adipose tissue . This localization is facilitated by its lipophilic nature, allowing ar-Turmerone to interact with membrane-bound proteins and exert its bioactive effects. Understanding the transport and distribution of ar-Turmerone is crucial for optimizing its therapeutic delivery and efficacy.
Subcellular Localization
The subcellular localization of ar-Turmerone plays a significant role in its activity and function. ar-Turmerone has been found to localize in the endoplasmic reticulum, mitochondria, and nucleus . These organelles are critical sites for various cellular processes, including protein synthesis, energy production, and gene expression. The targeting of ar-Turmerone to these specific compartments enhances its ability to modulate cellular function and exert its therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ar-Turmerone can be achieved through various chemical reactions. One common method involves the aldol condensation of mesityl oxide with acetone in the presence of a base, followed by cyclization and dehydration to form the turmerone structure .
Industrial Production Methods: Industrial production of ar-Turmerone typically involves the extraction of turmeric oil from the dried rhizomes of Curcuma longa. The oil is extracted using steam distillation or supercritical carbon dioxide extraction methods. The extracted oil contains a mixture of turmerones, which can be further purified to isolate ar-Turmerone .
Análisis De Reacciones Químicas
Types of Reactions: ar-Turmerone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties .
Common Reagents and Conditions:
Oxidation: ar-Turmerone can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of ar-Turmerone can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ar-Turmerone, which can have different biological activities and applications .
Comparación Con Compuestos Similares
ar-Turmerone is structurally similar to other turmerones found in turmeric oil, such as alpha-turmerone and beta-turmerone. it has unique properties that distinguish it from these compounds:
Propiedades
IUPAC Name |
2-methyl-6-(4-methylphenyl)hept-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAJVHHFAXWBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
325.00 to 326.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | (R)-ar-Turmerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035612 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38142-58-4, 56485-42-8, 532-65-0 | |
| Record name | Turmerone, ar-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038142584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Turmerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056485428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-ar-Turmerone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TURMERONE, AR-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629S5II29P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-ar-Turmerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035612 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


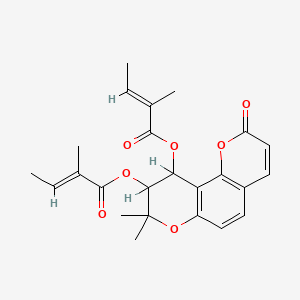
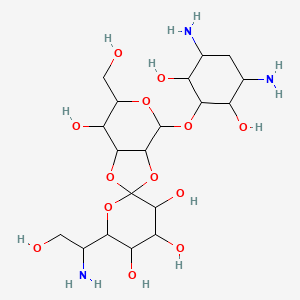
![trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667549.png)
![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)
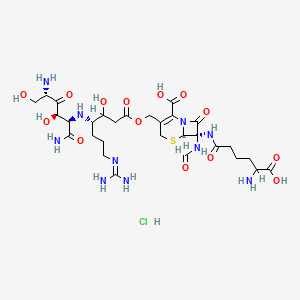
![4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1667553.png)
